Isomenthol
Overview
Description
Isomenthol is an organic compound with the molecular formula C10H20O . It is a stereoisomer of menthol and has a musty, earthy aroma . It is used in the preparation of a phosphine activator .
Molecular Structure Analysis
Isomenthol, like other menthol isomers, has a cyclohexane ring with an isopropyl group and a hydroxyl group attached . The conformational landscape of Isomenthol has been explored using quantum chemical calculations and microwave spectroscopy .Physical And Chemical Properties Analysis
Isomenthol is a white to almost white semi-transparent compound . It has a molecular weight of 156.265 Da . The melting point is 77-83°C, and the boiling point is 218-219°C .Scientific Research Applications
Epimerisation in Menthol Synthesis
Isomenthol plays a crucial role in the industrial synthesis of menthol. The heterogeneously catalysed epimerisation of isomenthol is a key step in this process, as explored by Etzold, Jess, and Nobis (2009). They developed a reaction model based on kinetic and thermodynamic parameters, optimizing batch slurry and continuous fixed bed processes in menthol production (Etzold, Jess, & Nobis, 2009).
Microbial Transformations
Isomenthol undergoes microbial transformations, yielding new metabolites. Gondal, Choudhary, and Khan (2011) studied its transformation by fungi, discovering that Fusarium lini converts isomenthol into new compounds, like 5α-hydroxyisomenthol. This research provides insights into the metabolic pathways and potential applications of isomenthol in biochemistry (Gondal, Choudhary, & Khan, 2011).
Biotransformation by Aspergillus niger
Takahashi, Noma, Toyota, and Asakawa (1994) investigated the biotransformation of isomenthol by Aspergillus niger. This fungus non-specifically converted isomenthol into hydroxylated compounds, suggesting potential uses in the production of refined biochemicals (Takahashi, Noma, Toyota, & Asakawa, 1994).
Effects on Nasal Sensation of Airflow
Isomenthol's effects on nasal sensation of airflow were studied by Eccles, Griffiths, Newton, and Tolley (1988). They found that unlike its isomers, isomenthol did not affect nasal sensation of airflow. This research is relevant in understanding the sensory impacts of isomenthol and its isomers (Eccles, Griffiths, Newton, & Tolley, 1988).
Detoxication and Resolution
Williams (1940) explored the resolution of dl-isomenthol through its conjugation with glucuronic acid in rabbits. This study has implications in the fields of pharmacology and toxicology, demonstrating a method to obtain optically pure d-isomenthol (Williams, 1940).
Mass Spectral Libraries and Gas Chromatographic Data
Dekic, Radulović, Selimović, and Boylan (2021) created a comprehensive collection of mass spectral and gas chromatographic data of isomenthol esters. This database serves as a vital tool for chemists and food technologists in the analysis of food aroma properties (Dekic, Radulović, Selimović, & Boylan, 2021).
Molecular Structure Determination
Egawa, Sakamoto, Takeuchi, and Konaka (2003) determined the molecular structures of menthol and isomenthol using gas electron diffraction. Their findings provide foundational knowledge for further research in the field of molecular chemistry (Egawa, Sakamoto, Takeuchi, & Konaka, 2003).
Safety And Hazards
Isomenthol may cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract. It may also cause hypersensitivity reactions . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-LPEHRKFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@@H](C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895816, DTXSID80883999 | |
Record name | (-)-Isomenthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Isomenthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Solid/cool minty aroma | |
Record name | (±)-Isomenthol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0303820 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | dl-Isomenthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |
Record name | dl-Isomenthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isomenthol | |
CAS RN |
3623-52-7, 20752-33-4, 490-99-3 | |
Record name | Isomenthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3623-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+-)-Isomenthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Isomenthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020752334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (-)-Isomenthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Isomenthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isomenthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.021 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-isomenthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOMENTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3I568EO1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOMENTHOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y73A3UB774 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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